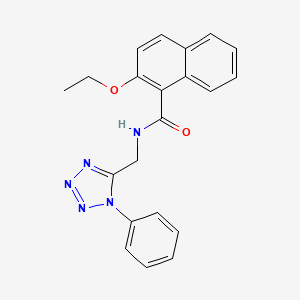

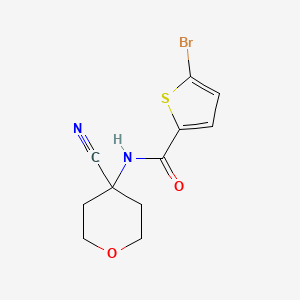

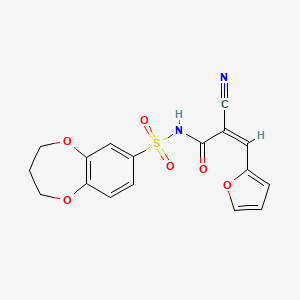

1-Pyridin-3-ylpiperidine-2,4-dione;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-Pyridin-3-ylpiperidine-2,4-dione;hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . For instance, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives have been extensively studied . These reactions include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Pyridin-3-ylpiperidine-2,4-dione;hydrochloride” include a molecular weight of 231.68 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

1-Pyridin-3-ylpiperidine-2,4-dione hydrochloride has been utilized in the synthesis of various compounds. For example, it reacts with 3-ethoxyvinylidene-2,4-pentanedione to form unsymmetrical Schiff bases. The crystal structure of these compounds demonstrates intermolecular hydrogen-bonded dimers, illustrating its role in facilitating complex molecular structures (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).

Chemical Transformations and Synthesis

The compound is involved in various chemical transformations. For instance, the condensation reaction between 2-acetylpyridine and 2-formylpyridine under specific conditions can lead to several derivatives with potential antibacterial and antifungal applications. These derivatives include 1,3-bis(pyridin-2-yl)prop-2-en-1-one and others, showcasing the compound's utility in synthesizing bioactive molecules (Rusnac et al., 2020).

Interaction and Complexation Studies

Studies have also focused on the interaction of 1-Pyridin-3-ylpiperidine-2,4-dione hydrochloride with other molecules. For example, its complexation with dipyridin-2-ylamine and 4,4-dimethylpiperidine-2,6-dione through intermolecular hydrogen bonds has been observed, highlighting its potential in forming stable molecular complexes (Ośmiałowski et al., 2010).

Molecular Design and Synthesis

In molecular design and synthesis, this compound has been utilized for creating novel structures. For example, pyrrolidine-2,4-dione (tetramic acid) and its derivatives have been synthesized using this compound, indicating its role in the formation of structurally diverse and potentially bioactive molecules (Mulholland, Foster, & Haydock, 1972).

Safety and Hazards

Zukünftige Richtungen

The future directions in the research of piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry due to the significant role of piperidine-containing compounds in the pharmaceutical industry .

Eigenschaften

IUPAC Name |

1-pyridin-3-ylpiperidine-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.ClH/c13-9-3-5-12(10(14)6-9)8-2-1-4-11-7-8;/h1-2,4,7H,3,5-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQMNHAWPRFESR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CC1=O)C2=CN=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pyridin-3-ylpiperidine-2,4-dione;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2410211.png)

![1-(2,5-difluorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide](/img/structure/B2410219.png)

![2-(4-chlorophenyl)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide](/img/structure/B2410220.png)

![1-Benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one](/img/structure/B2410230.png)

![(Z)-3,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2410232.png)